5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol, is a chemical compound that has garnered attention in various scientific fields due to its potential biological activities and applications in pharmaceuticals. This compound is recognized as an impurity related to Ketorolac, a non-steroidal anti-inflammatory drug, and is often referred to in the context of analytical chemistry and drug development.
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one falls under several classifications:
The synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one typically involves the reaction of benzoyl chloride with a dihydropyrrolizine derivative. A common method includes using sodium hydroxide or potassium carbonate as a base to facilitate the cyclization process.
In industrial settings, continuous flow reactors may be used to enhance efficiency and scalability of production processes.
The molecular structure of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one features a pyrrolizinone ring with a benzoyl substituent. The structural representation can be summarized as follows:
The compound's accurate mass is 225.079 g/mol, indicating its precise molecular composition .
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific enzymes related to inflammatory processes. It is believed to inhibit cyclooxygenases (COX), thereby reducing the synthesis of pro-inflammatory mediators like prostaglandins. This inhibition contributes to its potential anti-inflammatory and analgesic properties .
Detailed physical and chemical properties can be found in supplier databases or through empirical studies that characterize the compound under various conditions .
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one has several scientific applications:
This compound's role as an impurity in Ketorolac formulations highlights its significance in pharmaceutical quality control and drug development processes.
The compound 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is systematically named according to IUPAC conventions as 5-benzoyl-2,3-dihydropyrrolizin-1-one, reflecting the positioning of its key functional groups on the pyrrolizine scaffold. Its molecular formula is C₁₄H₁₁NO₂, with a precise molecular weight of 225.24 g/mol [2] [3]. Structurally, it belongs to the 2,3-dihydro-1H-pyrrolizine class, characterized by a fused bicyclic system comprising a five-membered pyrroline ring (with one nitrogen atom) fused to a six-membered ring, with the points of fusion between positions 5-6 and 8-8a. The molecule features two carbonyl groups: a benzoyl moiety (C₆H₅-C=O) attached at position 5 and a ketone group at position 1 of the pyrrolizine nucleus. This arrangement creates a conjugated system between the pyrrolizine core and the benzoyl substituent, influencing its spectroscopic properties and chemical reactivity [6]. The compound lacks stereogenic centers, simplifying its stereochemical description. Its structural identifiers include:
Table 1: Nomenclature and Identifiers of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
Identifier Type | Value |
---|---|
Systematic Name | 5-Benzoyl-2,3-dihydropyrrolizin-1-one |
CAS Registry Number | 113502-52-6 |
Molecular Formula | C₁₄H₁₁NO₂ |
Molecular Weight | 225.24 g/mol |
Common Pharmaceutical Names | Ketorolac Related Compound C (USP), Ketorolac EP Impurity B, Ketorolac 1-Keto Analog |
Alternative representations include the SMILES notation O=C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 and the InChIKey NFKBMHXYCKRXPQ-UHFFFAOYSA-N, which provide machine-readable descriptions of its atomic connectivity and stereochemical features [3] [6]. X-ray crystallographic analysis would confirm the near-planar arrangement of the bicyclic system and the orientation of the benzoyl group relative to the pyrrolizine plane, though this data was not provided in the search results.
The pyrrolizine heterocycle emerged as a pharmacologically significant scaffold during the late 20th century, particularly as chemists explored non-traditional frameworks for NSAID development. While naturally occurring pyrrolizidine alkaloids (bearing a saturated core) were long known for their hepatotoxicity, synthetic partially unsaturated pyrrolizines offered new opportunities for drug design. The synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one was likely first achieved during exploratory chemistry leading to ketorolac's development in the 1980s, as it represents a logical oxidation product or synthetic intermediate of the NSAID pathway. Its identification as an impurity highlighted the susceptibility of the pyrrolizine ring to oxidative transformations during drug synthesis and storage [8]. Unlike the biologically active carboxylic acid-containing ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) [5], the 1-keto derivative lacks the acidic proton necessary for salt formation, impacting its solubility and pharmacological profile. The compound exemplifies how minor structural modifications to heterocyclic drug scaffolds—specifically, replacing the carboxylic acid at position 1 with a ketone—fundamentally alter physicochemical behavior, necessitating specialized analytical methods for its detection and quantification in pharmaceutical matrices.
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one holds substantial importance in pharmaceutical quality control as Ketorolac Related Compound C (USP designation) and Ketorolac EP Impurity B [3] [4] [6]. It arises during the synthesis or storage of ketorolac tromethamine through several potential pathways:
Pharmacologically, this compound serves as a decarboxylation-resistant analog of ketorolac. While ketorolac exerts its NSAID activity primarily through carboxylic acid-mediated reversible inhibition of cyclooxygenase (COX) isoforms, the 1-keto analog lacks this acidic functionality. Consequently, it exhibits significantly reduced COX-1/COX-2 inhibitory activity, rendering it pharmacologically undesirable in active pharmaceutical ingredient (API) formulations [5] [6]. Regulatory standards strictly control its permissible levels due to its status as a potential marker of synthesis quality or degradation. The United States Pharmacopeia (USP) mandates monitoring this impurity, with certified reference materials available at substantial cost ($903.00 for 20 mg) [4], underscoring its critical role in compliance testing. Analytically, it serves as a key system suitability marker in chromatographic methods for ketorolac, where its separation from structurally similar impurities (like the 1-hydroxy analog and decarboxylated ketorolac) validates method specificity [6].
Table 2: Regulatory and Analytical Status of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
Aspect | Specification | Source |
---|---|---|
USP Designation | Ketorolac Related Compound C | [4] |
EP Designation | Ketorolac Trometamol Impurity B | [3] |
Analytical Purity (Ref Std) | >95% (typically >98% for compendial use) | [6] |
Key Identification | Grey solid; Melting Point: 114-117°C | [6] |
Detection Methods | CEC, MEKC, HPLC at 323 nm | [6] |
Quantitation Limit | 0.1% (w/w) relative to ketorolac | [6] |
The compound's significance extends beyond mere compliance; its levels provide insights into the robustness of synthetic processes and storage conditions. For instance, elevated levels might indicate suboptimal oxidation control during manufacturing or inadequate protection from oxidizing agents in the final dosage form. Research demonstrates its reliable separation within 9 minutes using optimized capillary electrochromatography (CEC) with a mobile phase consisting of 50 mM ammonium formate buffer pH 3.5-water-acetonitrile (10:20:70, v/v/v) [6]. Similarly, micellar electrokinetic chromatography (MEKC) methods employing borate-phosphate buffer (pH 9.1) and sodium dodecyl sulfate resolve it from other structurally similar ketorolac impurities within 6 minutes [6]. These specialized methods highlight the compound's distinct electrophoretic mobility and retention behavior stemming from its moderate polarity and lack of ionizable groups near physiological pH.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: